2-(2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide 2-(2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide
Brand Name: Vulcanchem
CAS No.: 1184964-56-4
VCID: VC11978807
InChI: InChI=1S/C20H22N6O2S2/c1-12-5-4-8-26(9-12)20-25-18-16(30-20)19(23-11-22-18)29-10-15(27)24-14-7-3-2-6-13(14)17(21)28/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H2,21,28)(H,24,27)
SMILES: CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(=O)N
Molecular Formula: C20H22N6O2S2
Molecular Weight: 442.6 g/mol

2-(2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide

CAS No.: 1184964-56-4

Cat. No.: VC11978807

Molecular Formula: C20H22N6O2S2

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide - 1184964-56-4

Specification

CAS No. 1184964-56-4
Molecular Formula C20H22N6O2S2
Molecular Weight 442.6 g/mol
IUPAC Name 2-[[2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzamide
Standard InChI InChI=1S/C20H22N6O2S2/c1-12-5-4-8-26(9-12)20-25-18-16(30-20)19(23-11-22-18)29-10-15(27)24-14-7-3-2-6-13(14)17(21)28/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H2,21,28)(H,24,27)
Standard InChI Key RNRKBFPIOOIHJB-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(=O)N
Canonical SMILES CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(=O)N

Introduction

The compound 2-(2-{[2-(3-methylpiperidin-1-yl)- thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide is a complex organic molecule that belongs to the class of thiazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry, particularly in cancer research. The structure of this compound incorporates a thiazole ring fused with a pyrimidine moiety, along with a piperidine and a benzamide group, which are known to enhance biological activity.

Synthesis

The synthesis of 2-(2-{[2-(3-methylpiperidin-1-yl)- thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide typically involves multi-step chemical reactions. These steps may include:

  • Step 1: Formation of the thiazolo[4,5-d]pyrimidine core.

  • Step 2: Introduction of the 3-methylpiperidine moiety.

  • Step 3: Coupling with the sulfanyl group.

  • Step 4: Attachment of the acetamido linker.

  • Step 5: Final coupling with the benzamide group.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Biological Activity

Thiazolo-pyrimidine derivatives are known for their potential biological activities, including anti-cancer properties. The mechanism of action for these compounds often involves interaction with specific biological targets such as enzymes or receptors involved in cancer cell proliferation. Preliminary studies on related compounds suggest they may act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
2-{[2-(3-methylpiperidin-1-yl)-13thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamideNot specified429.56Anti-cancer, potential tubulin polymerization inhibitor
N-[3-(2-Methylpiperidin-1-YL)propyl]-1-{13thiazolo[5,4-B]pyridin-2-YL}piperidine-4-carboxamideC21H31N5OS401.6Not specified
2-(2-{[2-(3-methylpiperidin-1-yl)-13thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamideNot specifiedNot specifiedPotential anti-cancer activity based on structural similarity

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